molecular formula C19H19BrO B3145338 (2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one CAS No. 571932-25-7

(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one

Cat. No.: B3145338
CAS No.: 571932-25-7
M. Wt: 343.3 g/mol
InChI Key: VHBJXUMAXLHYQE-AWNIVKPZSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one is a synthetic chalcone derivative provided as a high-purity compound for research and development purposes. This molecule belongs to the 1,3-diaryl-2-propen-1-one family, characterized by its rigid, planar structure and an α,β-unsaturated ketone system. This conjugated bridge between the aromatic rings is fundamental to its properties and research applications. In the field of material science, chalcones are investigated as organic nonlinear optical (NLO) materials due to their excellent blue-light transmittance and good crystallization ability, which are promising for photonic applications . The specific substitution with a 4-bromophenyl and a 4-tert-butylphenyl group may influence the compound's crystalline packing and intermolecular interactions, such as C–H⋯O and C–H⋯Br hydrogen bonds, which can affect its solid-state properties . Researchers also explore chalcone derivatives for their corrosion inhibition properties. Studies on similar acetophenone and chalcone structures have demonstrated their effectiveness in protecting metals like mild steel in aggressive environments, acting through adsorption on the metal surface . Furthermore, chalcones serve as critical intermediates in organic synthesis for constructing more complex heterocyclic systems of physiological significance, such as pyrazoles, which are often pursued for their biological activities . The compound is intended for research use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(20)12-8-15/h4-13H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJXUMAXLHYQE-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-tert-butylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules :
(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one serves as a precursor in the synthesis of more complex organic compounds. It can undergo various reactions including:

  • Oxidation : Leading to the formation of epoxides or diols.
  • Reduction : Converting the α,β-unsaturated carbonyl to saturated ketones or alcohols.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions facilitate the development of novel compounds with tailored properties for specific applications.

Biology

Biological Activities :
Research indicates that this compound exhibits several biological properties:

  • Anti-inflammatory Effects : Studies have shown that chalcones can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacteria and fungi, suggesting its use in developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent .

Medicine

Therapeutic Applications :
Ongoing research is focused on the potential of this compound as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at various diseases, including cancer and infections. The compound's mechanism of action involves its α,β-unsaturated carbonyl system acting as a Michael acceptor, which can inhibit key enzymes in cellular processes .

Material Science

Development of New Materials :
The unique structural properties of this compound make it suitable for applications in polymer science and dye production. Its ability to form stable complexes can be utilized in creating new materials with enhanced properties such as thermal stability and colorfastness.

Chemical Manufacturing

Scalable Production Techniques :
In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved yield and purity. This scalability is crucial for commercial applications where large quantities are required.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes and proteins involved in various cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystallography and Molecular Packing

Chalcone derivatives exhibit diverse crystal packing patterns influenced by substituent size, electronegativity, and intermolecular interactions.

Halogen-Substituted Derivatives
  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (C₁₅H₁₀BrFO): Space group: P21/n Key interactions: C—H⋯O hydrogen bonds form centrosymmetric dimers; C—H⋯F and C—H⋯Br contacts stabilize stacking along the [101] direction . Dihedral angle: 8.49° between aromatic rings, indicating near-planar geometry . Comparison: Fluorine’s high electronegativity favors distinct hydrogen bonding vs. bromine, leading to unique packing vs. non-fluorinated analogs .
  • (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one (C₁₅H₁₀Br₂O):

    • Space group : P21/c
    • Key interactions : Weak C—H⋯O and C—Br⋯Br contacts stabilize layers .
    • Impact of substituent position : Ortho-bromine introduces steric hindrance, altering packing efficiency compared to para-substituted analogs .
Alkyl-Substituted Derivatives
  • Hypothesized contrast: The tert-butyl group in the target compound may increase interlayer spacing or induce disorder in crystal lattices due to bulkiness.
Heteroaromatic Derivatives
  • purely aryl-substituted chalcones .

Physicochemical and Functional Comparisons

Molecular Weight and Polarity
Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target compound 4-Br, 4-t-Bu 343.26 Bromine, tert-butyl
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)... 4-Br, 4-F 305.14 Bromine, fluorine
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)... 2-Br, 4-Br 366.05 Bromine (ortho and para)
  • Polarity : Fluorine increases dipole moments, enhancing solubility in polar solvents vs. bromine or tert-butyl groups .
  • Thermal stability : Bulky tert-butyl groups may improve thermal resistance by reducing molecular mobility .

Biological Activity

Overview

(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring a bromine atom and a tert-butyl group. Chalcones have garnered attention in the scientific community for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and case studies.

  • Molecular Formula : C19H19BrO
  • CAS Number : 571932-25-7
  • Structure : The compound features an α,β-unsaturated carbonyl system that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophiles in biological systems, leading to the inhibition of various enzymes and proteins involved in critical cellular processes. The bromine substituent enhances its reactivity compared to other halogenated analogs, influencing both its chemical behavior and biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial effects:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025High
Escherichia coli0.020Moderate
Pseudomonas aeruginosa0.030Moderate

These results suggest that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria like S. aureus .

Anticancer Activity

Chalcones are also recognized for their potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

A study demonstrated that treatment with this compound resulted in:

  • Inhibition of cell proliferation : Reduced viability in breast cancer cell lines.
  • Induction of apoptosis : Increased expression of pro-apoptotic proteins.

The compound's efficacy was evaluated using various assays, including MTT and flow cytometry, showing promising results that warrant further investigation .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacteria using the disk diffusion method. The study found significant zones of inhibition, particularly against S. aureus and E. coli, reinforcing its potential as an antimicrobial agent.

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this chalcone involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

Comparative Analysis with Related Compounds

When compared with similar chalcones such as (2E)-1-(4-Chlorophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one and (2E)-1-(4-Fluorophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one, this compound demonstrates enhanced reactivity due to the bromine substituent's electron-withdrawing nature. This property contributes to its superior biological activity, making it a candidate for further pharmacological exploration .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. This involves reacting 4-bromoacetophenone with 4-tert-butylbenzaldehyde in the presence of a base (e.g., NaOH or KOH) under reflux conditions in ethanol or methanol. The reaction proceeds via keto-enol tautomerism to form the α,β-unsaturated ketone. Confirmation of the E-configuration is achieved using NMR (observe coupling constants ~16 Hz for trans-vinylic protons) and X-ray crystallography .

Q. How can the molecular structure and E-configuration of this chalcone derivative be experimentally confirmed?

  • Single-crystal XRD : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol/chloroform). Analyze using Cu-Kα radiation (λ = 1.54184 Å) to determine bond lengths, angles, and planarity of the enone system .
  • NMR : Look for characteristic J values (~16 Hz) between Hα and Hβ protons in the ¹H NMR spectrum, confirming trans-configuration .
  • IR : Identify C=O stretching (~1650–1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) peaks .

Q. What spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is recommended:

  • HR-MS : Confirm molecular ion peak ([M+H]⁺ or [M⁻]⁻) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • ¹H/¹³C NMR : Assign aromatic, vinylic, and tert-butyl protons (e.g., tert-butyl protons appear as a singlet at ~1.3 ppm) .
  • UV-Vis : Measure λmax (typically 300–350 nm) to study π→π* transitions in the enone system .

Advanced Research Questions

Q. How can DFT calculations be applied to predict reactivity and electronic properties?

Use Gaussian 09/16 with B3LYP/6-311++G(d,p) basis sets to compute:

  • HOMO-LUMO energies : Predict charge transfer interactions and band gaps. Lower HOMO-LUMO gaps (~4–5 eV) indicate higher reactivity .
  • Global reactivity descriptors : Calculate electrophilicity index (ω = (μ²)/(2η)), chemical potential (μ), and hardness (η) using Koopmans’ theorem. Higher ω values (>1.5 eV) suggest electrophilic character .
  • MEP surfaces : Visualize electron-rich (tert-butyl group) and electron-deficient (bromophenyl) regions .

Q. How should discrepancies between experimental and computational data (e.g., bond lengths, λmax) be resolved?

  • Bond lengths : Compare XRD-derived bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) with DFT-optimized values. Discrepancies >0.02 Å may indicate basis set limitations; switch to hybrid functionals (e.g., M06-2X) .
  • UV-Vis : If theoretical λmax deviates by >10 nm, include solvent effects (e.g., IEF-PCM model) or refine TD-DFT parameters .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound?

  • Agar diffusion/broth dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • MIC/MBC determination : Report MIC values (e.g., 25–50 µg/mL) and compare with positive controls (e.g., ampicillin). Structural analogs with electron-withdrawing groups (Br) often show enhanced activity due to membrane disruption .

Data Analysis and Optimization

Q. How can crystallographic data (XRD) be validated for accuracy?

  • Check R-factor (<0.05) and CCDC deposition number (e.g., CCDC 1988019).
  • Use PLATON to analyze symmetry operations and detect twinning (common in chalcones; e.g., non-merohedral twins in brominated derivatives) .

Q. What strategies optimize the synthetic yield of this compound?

  • Reaction time/temperature : Extend reflux time (>6 hr) and maintain 60–70°C.
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance kinetics .
  • Purification : Recrystallize from ethanol/acetone mixtures (yield: 60–75%) .

Safety and Handling

Q. What safety precautions are critical during synthesis?

  • Ventilation : Use fume hoods due to bromine volatility.
  • PPE : Wear nitrile gloves and goggles.
  • Waste disposal : Neutralize base with dilute HCl before disposal .

Q. How should stability studies be designed for long-term storage?

  • Light/temperature : Store in amber vials at –20°C to prevent photodegradation.
  • HPLC monitoring : Check purity (>95%) monthly using C18 columns (acetonitrile/water mobile phase) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one

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